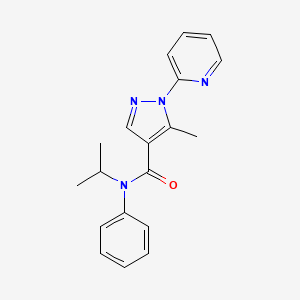
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide (CDPGY) is a chemical compound that has been studied for its potential use in scientific research. It is a guanidine derivative that has been shown to have interesting biochemical and physiological effects. In
Wirkmechanismus
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide acts as a selective agonist of GPR40, which is expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin secretion. Activation of GPR40 by 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide leads to an increase in intracellular calcium levels, which in turn triggers insulin secretion.
Biochemical and physiological effects:
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been shown to stimulate insulin secretion in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been studied for its potential use in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide is a useful tool compound for studying the role of GPR40 in insulin secretion and glucose metabolism. Its selectivity for GPR40 makes it a valuable tool for studying the specific effects of GPR40 activation. However, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has limitations in terms of its stability and solubility, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
Future research on 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide could focus on improving its stability and solubility, as well as exploring its potential use in the treatment of type 2 diabetes. Other potential future directions include studying the effects of 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide on other physiological processes, such as inflammation and lipid metabolism. Additionally, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide could be used as a starting point for the development of new GPR40 agonists with improved properties.
Synthesemethoden
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,5-dimethylphenylacetonitrile, which is then converted to 2,5-dimethylphenylacetic acid. The acid is then converted to the corresponding acid chloride, which is reacted with cyclopropylamine to give the desired product, 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide. The hydroiodide salt of 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide can be obtained by reacting 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide with hydroiodic acid.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been studied for its potential use as a tool compound in scientific research. It has been shown to act as a selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. 2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide has been used to study the role of GPR40 in insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-8-3-4-9(2)11(7-8)15-12(13)14-10-5-6-10;/h3-4,7,10H,5-6H2,1-2H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKYWXLWKXJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=NC2CC2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(2,5-dimethylphenyl)guanidine;hydroiodide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)

![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)



![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)